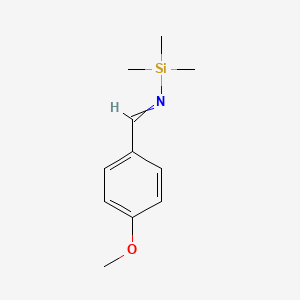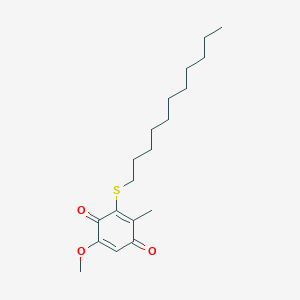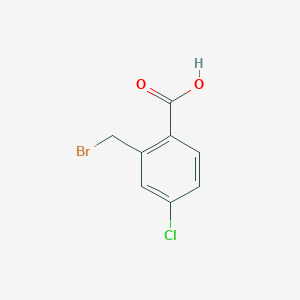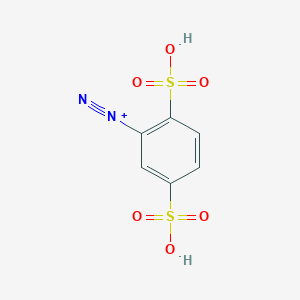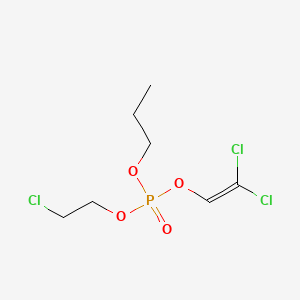
Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester is a chemical compound with a complex structure that includes both phosphoric acid and chlorinated organic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester typically involves the reaction of phosphoric acid with 2-chloroethyl and 2,2-dichlorovinyl propyl groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is formed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the chlorinated groups, leading to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorinated groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphoric acid derivatives, while substitution reactions can yield a variety of substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential use in pharmaceuticals or as a therapeutic agent.
Industry: It can be used in the production of specialty chemicals, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester involves its interaction with molecular targets such as enzymes or receptors. The chlorinated groups may play a role in binding to these targets, leading to specific biochemical effects. The pathways involved can include inhibition or activation of certain enzymes, modulation of receptor activity, or other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, (2-chloroethyl)-, diethyl ester: This compound has similar chlorinated groups and phosphoric acid components.
Tris(2-chloroethyl) phosphate: Another related compound with multiple chlorinated ethyl groups attached to a phosphoric acid core.
Uniqueness
Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester is unique due to its specific combination of chlorinated groups and the vinyl propyl ester, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
64050-66-4 |
|---|---|
Molecular Formula |
C7H12Cl3O4P |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
2-chloroethyl 2,2-dichloroethenyl propyl phosphate |
InChI |
InChI=1S/C7H12Cl3O4P/c1-2-4-12-15(11,13-5-3-8)14-6-7(9)10/h6H,2-5H2,1H3 |
InChI Key |
UVHUICINDSEUQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OCCCl)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
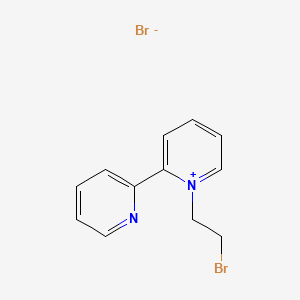
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
